molecular formula C19H10F17NO3 B1611033 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione CAS No. 544418-04-4

1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B1611033
CAS No.: 544418-04-4
M. Wt: 623.3 g/mol
InChI Key: JRKNOQQQWMFWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a perfluorooctyl group attached to a propyl chain, which is further connected to a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. The perfluorooctyl group imparts unique properties, such as hydrophobicity and chemical resistance, which influence its behavior in various environments. The benzoxazine ring can interact with nucleophiles and electrophiles, leading to the formation of stable complexes and products.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its benzoxazine ring, which provides additional reactivity and versatility compared to other perfluorooctyl-containing compounds. This unique structure allows for a broader range of applications and interactions in various fields.

Properties

IUPAC Name

1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F17NO3/c20-12(21,6-3-7-37-9-5-2-1-4-8(9)10(38)40-11(37)39)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKNOQQQWMFWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=O)N2CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464965
Record name 1-(3-(Perfluorooctyl)propyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544418-04-4
Record name 1-(3-(Perfluorooctyl)propyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione
Reactant of Route 2
Reactant of Route 2
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione
Reactant of Route 3
Reactant of Route 3
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione
Reactant of Route 4
Reactant of Route 4
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione
Reactant of Route 5
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione
Reactant of Route 6
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.